molecular formula C9H8BrCl B6206362 4-bromo-5-chloro-2,3-dihydro-1H-indene CAS No. 2438334-58-6

4-bromo-5-chloro-2,3-dihydro-1H-indene

Cat. No.: B6206362
CAS No.: 2438334-58-6
M. Wt: 231.51 g/mol
InChI Key: OZVXMINXQPOUSL-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2,3-dihydro-1H-indene (C₉H₇BrCl) is a halogenated derivative of the 2,3-dihydro-1H-indene scaffold, a bicyclic system combining aromatic (benzene) and aliphatic (cyclopentane) rings. This structure allows for versatile substitution patterns that modulate electronic, steric, and pharmacokinetic properties. The bromine and chlorine substituents at positions 4 and 5, respectively, confer distinct reactivity and biological activity, making the compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

4-bromo-5-chloro-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVXMINXQPOUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-2,3-dihydro-1H-indene typically involves halogenation reactions. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields high purity products . Another approach involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminium chloride, and sulfuric acid under optimized conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminium hydride are commonly employed.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular pathways are limited, but it is known to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Halogenated Dihydroindenes

4,5,6-Trimethoxy-2,3-Dihydro-1H-Indene Derivatives
  • Activity : Derivatives with electron-donating groups (e.g., methoxy) on the aromatic ring exhibit potent antiproliferative activity. For example, compounds 12d (4-hydroxy-3-methoxyphenyl) and 12q (2,3-dihydrobenzofuran-5-yl) showed >75% inhibition of cancer cell growth at 0.1 mM .
  • Contrast : Unlike 4-bromo-5-chloro derivatives, trimethoxy-substituted indenes rely on electron-donating groups for tubulin polymerization inhibition. The halogenated compound’s electron-withdrawing substituents may reduce this activity but enhance electrophilic reactivity .
Diaporindenes A–D
  • Structure : Natural products from Diaporthe sp. SYSU-HQ3 feature a 2,3-dihydro-1H-indene core fused with a 1,4-benzodioxan moiety.
  • Activity: These compounds inhibit nitric oxide production (IC₅₀ = 4.2–9.0 μM) but lack halogenation at positions 4 and 3.
LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)
  • Clinical Profile : This diarylsulfonylurea derivative showed dose-dependent methemoglobinemia in Phase I trials. Its sulfonamide and chlorophenyl groups enhance lipophilicity and plasma half-life (31 hours), but the 4-bromo-5-chloro analog’s pharmacokinetics remain unstudied .
5-Chloro-2,3-Dihydro-1H-Inden-1-One
  • Synthesis : A key intermediate for indoxacarb (insecticide), synthesized via Friedel-Crafts acylation. The carbonyl group at position 1 differentiates it from 4-bromo-5-chloro derivatives, which lack ketone functionality .
Ethyl 1-Amino-5-Bromo-4-Fluoro-2,3-Dihydro-1H-Indene-1-Carboxylate Hydrochloride
  • Structure: Features amino and ester groups at position 1, with bromine and fluorine at positions 5 and 3. This substitution pattern highlights the scaffold’s adaptability for introducing polar functional groups .

Structure-Activity Relationships (SAR)

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methoxy and hydroxy groups enhance antiproliferative activity by stabilizing tubulin binding .
    • Halogens (Br, Cl) increase electrophilicity and may improve interactions with hydrophobic enzyme pockets, as seen in tuberculosis drug analogs .
  • Positional Effects :

    • Bromine at position 4 and chlorine at position 5 (as in the target compound) may sterically hinder interactions compared to derivatives with substituents on the B ring (e.g., diaporindenes) .

Physicochemical Properties

  • Electronic Properties : HOMO/LUMO orbitals in 4,6-difluoro analogs localize on the indene ring and substituents, influencing redox reactivity and drug-target interactions .

Data Tables

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Key Functional Groups
4-Bromo-5-chloro-2,3-dihydro-1H-indene 246.53 g/mol ~3.5 Br, Cl
5-Chloro-2,3-dihydro-1H-inden-1-one 182.61 g/mol ~2.8 Cl, ketone
Ethyl 1-amino-5-bromo-4-fluoro derivative 337.58 g/mol ~2.2 Br, F, amino, ester

Biological Activity

4-Bromo-5-chloro-2,3-dihydro-1H-indene is a compound characterized by its unique structure, which includes bromine and chlorine substituents on a dihydro-1H-indene framework. Its molecular formula is C9H6BrClOC_9H_6BrClO with a molecular weight of approximately 245.50 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and environmental chemistry.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms.
  • Anticancer Activity : Preliminary studies suggest it may interact with cellular targets involved in cancer progression.
  • TRPV1 Antagonism : It is involved in the synthesis of compounds that act as TRPV1 antagonists, which may have analgesic effects.
  • KDR Kinase Inhibition : The compound is also utilized in synthesizing KDR kinase inhibitors, which are relevant in cancer therapy.

The biological activity of this compound is largely attributed to its structural characteristics that enhance its binding affinity to various biological targets. The halogen substituents (Br and Cl) play a crucial role in modulating its reactivity and interaction with enzymes and receptors. These interactions often involve non-covalent forces such as hydrogen bonding and π-π stacking.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialInhibits growth of microorganisms
AnticancerInteracts with cellular targets involved in cancer
TRPV1 AntagonismPotential analgesic effects through TRPV1 inhibition
KDR Kinase InhibitionRelevant for cancer therapy as a kinase inhibitor

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
  • Cancer Research : Research focused on the anticancer properties showed that compounds derived from this compound could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.
  • Analgesic Potential : A pharmacological study highlighted the potential of TRPV1 antagonists derived from this compound to alleviate pain without the side effects commonly associated with traditional analgesics.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that include bromination and chlorination steps. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction processes. The synthetic pathways often lead to various derivatives that retain or enhance biological activity.

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